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molecular formula C24H38O4 B122005 Dioctyl phthalate-3,4,5,6-d4 CAS No. 93952-13-7

Dioctyl phthalate-3,4,5,6-d4

Cat. No. B122005
M. Wt: 394.6 g/mol
InChI Key: MQIUGAXCHLFZKX-AMEAAFLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09427483B2

Procedure details

Pentaerythritol (60 g, 440.7 mmol) was added to a stirring solution of dioctyl phthalate (100 mL) containing trace p-toluene sulfonic acid monohydrate, and heated to 120° C. After triethyl orthoacetate (71.685 g, 81 mL, 441.87 mmol) was added in one portion the reaction was equipped with a distillation apparatus and stirred for 22 h. Upon return, 64 mL of ethanol had distilled (83% of the theoretical amount). TEA (40 drops) was added, stirred for 10 minutes, heated to 160° C. The TEA and remaining ethanol were removed under vacuum. After changing the distillation glassware, the final product, a white solid, was isolated by vacuum distillation at 185° C. and recrystallized using benzene. Yield: 83%, 58.64 g. 1H NMR (CDCl3; 500 MHz) δ ppm: 1.453 (s, 3H, CH3), 1.58 (t, 1H, OH), 3.454 (d, 2H, CCH2OH), and 4.015 (s, 6H, OCH2C). 13C NMR (CDCl3; 125.8 MHz) δ ppm: 23.53 (CH3), 35.71 (CH2CCH2), 61.50 (CCH2OH), 69.41 (OCH2C), and 108.67 (OCCH3). ESI-MS (m/z): 161.06 (161.07 calc'd for C7H12O4 [M+H]+). Elemental analysis calc'd (found) for C7H12O4: C, 52.49 (51.58); H, 7.55 (7.67).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].O.[C:11]1(C)C=CC(S(O)(=O)=O)=C[CH:12]=1.C(OCC)(OCC)(OCC)C>C(OCCCCCCCC)(=O)C1C(=CC=CC=1)C(OCCCCCCCC)=O>[CH3:11][C:12]12[O:7][CH2:6][C:3]([CH2:8][OH:9])([CH2:4][O:5]1)[CH2:2][O:1]2 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
81 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped with a distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
Upon return, 64 mL of ethanol had distilled (83% of the theoretical amount)
ADDITION
Type
ADDITION
Details
TEA (40 drops) was added
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 160° C
CUSTOM
Type
CUSTOM
Details
were removed under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC12OCC(CO1)(CO2)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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